Ethyl 2-bromo-3-hydroxypropanoate
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Overview
Description
Ethyl 2-bromo-3-hydroxypropanoate is an organic compound with the molecular formula C5H9BrO3 It is a brominated ester that features both a hydroxyl group and a bromine atom attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-hydroxypropanoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products:
Nucleophilic Substitution: Ethyl 2-hydroxy-3-hydroxypropanoate or ethyl 2-amino-3-hydroxypropanoate.
Oxidation: Ethyl 2-bromo-3-oxopropanoate.
Reduction: Ethyl 2-bromo-3-hydroxypropanol.
Scientific Research Applications
Ethyl 2-bromo-3-hydroxypropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-bromo-3-hydroxypropanoate exerts its effects depends on the specific reaction or application:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The ester group is reduced to an alcohol by the addition of hydrogen atoms from the reducing agent.
Comparison with Similar Compounds
Ethyl 2-bromo-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-hydroxypropanoate: Similar structure but with different positioning of the bromine and hydroxyl groups.
Mthis compound: Similar reactivity but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows for selective reactions and applications in various fields of research and industry .
Properties
Molecular Formula |
C5H9BrO3 |
---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
ethyl 2-bromo-3-hydroxypropanoate |
InChI |
InChI=1S/C5H9BrO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3 |
InChI Key |
HPCCEBOTEOTKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)Br |
Origin of Product |
United States |
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